Methyl 8-bromoquinoxaline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromoquinoxaline-5-carboxylate is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromoquinoxaline-5-carboxylate typically involves the bromination of quinoxaline derivatives followed by esterification. One common method involves the reaction of 8-bromoquinoxaline-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromoquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 8-bromoquinoxaline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives, which have applications in materials science and catalysis.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-bromoquinoxaline-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, quinoxaline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their observed biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 8-bromoquinoxaline-5-carboxylate can be compared with other similar compounds, such as:
Methyl 8-bromoquinoxaline-6-carboxylate: This compound has a similar structure but differs in the position of the bromine atom and carboxylate group.
Quinoxaline Derivatives: Other quinoxaline derivatives, such as those with different substituents on the quinoxaline ring, can have varying biological and chemical properties.
Properties
Molecular Formula |
C10H7BrN2O2 |
---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
methyl 8-bromoquinoxaline-5-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-7(11)9-8(6)12-4-5-13-9/h2-5H,1H3 |
InChI Key |
RLLBYBPZVUBBIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.